molecular formula C27H20ClN3O4 B6123859 4-[(4-Chlorophenyl)methoxy]-3-methoxy-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide

4-[(4-Chlorophenyl)methoxy]-3-methoxy-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B6123859
M. Wt: 485.9 g/mol
InChI Key: MFRYXPDGCLKUMI-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methoxy]-3-methoxy-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached.

Preparation Methods

The synthesis of 4-[(4-Chlorophenyl)methoxy]-3-methoxy-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide typically involves multiple steps, including the formation of the oxazole and pyridine rings, followed by their attachment to the benzamide core. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple aryl halides with aryl boronic acids.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-[(4-Chlorophenyl)methoxy]-3-methoxy-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The oxazole and pyridine rings are known to interact with various biological pathways, potentially inhibiting or activating specific proteins involved in disease processes .

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives with oxazole and pyridine rings, such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor. Compared to these compounds, 4-[(4-Chlorophenyl)methoxy]-3-methoxy-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide may offer unique biological activities due to its specific structural features.

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClN3O4/c1-33-24-15-18(9-12-22(24)34-16-17-7-10-20(28)11-8-17)26(32)30-21-5-2-4-19(14-21)27-31-25-23(35-27)6-3-13-29-25/h2-15H,16H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRYXPDGCLKUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)OCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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